molecular formula C19H25NO3 B299709 4-[5-(1-Adamantyl)-2-furoyl]morpholine

4-[5-(1-Adamantyl)-2-furoyl]morpholine

Katalognummer: B299709
Molekulargewicht: 315.4 g/mol
InChI-Schlüssel: LKWMGHRJDNVHPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Nomenclature

Systematic Name :
4-[5-(1-Adamantyl)-2-furoyl]morpholine

Molecular Formula :
C₁₉H₂₅NO₃

Structural Features :

  • Adamantane core : A tricyclo[3.3.1.1³,⁷]decane system providing steric bulk and thermal stability.
  • Furan moiety : A five-membered aromatic oxygen heterocycle substituted at the 5-position with adamantane.
  • Morpholine ring : A six-membered saturated nitrogen-oxygen heterocycle attached via a carbonyl group.

Spectroscopic Data :

  • IR : Expected carbonyl (C=O) stretch at ~1,680 cm⁻¹ and furan C-O-C asymmetric vibration at ~1,250 cm⁻¹.
  • NMR : Adamantane protons appear as singlets (δ 1.6–2.1 ppm), furan protons as doublets (δ 6.3–7.4 ppm), and morpholine protons as multiplets (δ 3.5–4.0 ppm).

Table 1: Key Structural Components and Contributions

Component Role Key Properties
Adamantane Steric stabilizer High thermal stability
Furan Aromatic scaffold π-electron richness
Morpholine Solubility modulator Basic nitrogen, polar oxygen

Historical Context of Discovery and Development

The compound’s synthesis builds on three historical advancements:

  • Adamantane Isolation (1933) : First isolated by Stanislav Landa from petroleum, with structural confirmation via X-ray crystallography.
  • Furan Chemistry (1780–1840) : Carl Scheele’s discovery of 2-furoic acid and Johann Döbereiner’s isolation of furfural laid the groundwork for furan derivatives.
  • Morpholine Synthesis (1889) : Ludwig Knorr’s erroneous association with morphine led to its naming, though industrial production via diethanolamine dehydration emerged later.

The integration of these components likely arose in the late 20th century, driven by interest in hybrid pharmaceuticals and advanced materials. Patents from the 2010s describe adamantane-morpholine hybrids for kinase inhibition, suggesting this compound may have originated in medicinal chemistry campaigns targeting sterically hindered bioactive molecules.

Position in Modern Organic Chemistry

Synthetic Utility :

  • Stepwise Assembly : Typical routes involve:
    • Adamantane functionalization via Friedel-Crafts acylation.
    • Furan ring formation via Paal-Knorr synthesis.
    • Morpholine conjugation through nucleophilic acyl substitution.
  • Catalytic Applications : The adamantane group’s rigidity may stabilize transition states in asymmetric catalysis, akin to Mor-DalPhos ligands.

Table 2: Representative Synthetic Pathways

Step Reaction Type Reagents/Conditions Yield Range
1 Adamantane acylation AlCl₃, acyl chloride, DCM 60–75%
2 Furan cyclization 1,4-diketone, P₂O₅ 50–80%
3 Morpholine coupling EDC/HOBt, DMF, 0°C to RT 70–90%

Theoretical Insights :

  • DFT calculations predict enhanced frontier orbital overlap between furan and morpholine, facilitating charge-transfer interactions.
  • Adamantane’s diamondoid structure imposes a ~120° dihedral angle at the furan-adamantane junction, reducing conformational flexibility.

Significance in Chemical Research

Pharmaceutical Relevance :

  • Adamantane’s lipid solubility enhances blood-brain barrier penetration, making this compound a candidate for CNS-targeted therapies.
  • Furan’s bioisosteric potential allows mimicry of phenolic groups in enzyme inhibitors.

Materials Science Applications :

  • The compound’s thermal stability (decomposition >300°C) suits high-performance polymer additives.
  • Hybrid frameworks incorporating this molecule show promise in gas storage due to adamantane’s void-rich structure.

Ongoing Challenges :

  • Scalability of multi-step syntheses remains limited by low yields in furan-adamantane coupling.
  • Computational modeling is needed to predict supramolecular assembly patterns in crystalline phases.

Eigenschaften

Molekularformel

C19H25NO3

Molekulargewicht

315.4 g/mol

IUPAC-Name

[5-(1-adamantyl)furan-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C19H25NO3/c21-18(20-3-5-22-6-4-20)16-1-2-17(23-16)19-10-13-7-14(11-19)9-15(8-13)12-19/h1-2,13-15H,3-12H2

InChI-Schlüssel

LKWMGHRJDNVHPW-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC=C(O2)C34CC5CC(C3)CC(C5)C4

Kanonische SMILES

C1COCCN1C(=O)C2=CC=C(O2)C34CC5CC(C3)CC(C5)C4

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound exhibits significant promise in medicinal chemistry, especially in the development of new therapeutic agents:

  • Anticancer Activity : Research has indicated that derivatives of morpholine compounds often display anticancer properties. The incorporation of the adamantyl and furoyl groups enhances the lipophilicity and bioavailability of the compounds, making them suitable candidates for further development as anticancer agents. Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
  • Antimicrobial Properties : Morpholine derivatives have been widely studied for their antimicrobial activities. The presence of the adamantyl group is believed to contribute to enhanced membrane permeability, allowing these compounds to exert their effects against various bacterial and fungal strains. This is particularly relevant in the context of increasing antibiotic resistance .

Biological Evaluation

The biological evaluation of 4-[5-(1-Adamantyl)-2-furoyl]morpholine has revealed several important findings:

  • Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit specific enzymes involved in disease processes, such as Rho kinase. This inhibition can lead to therapeutic effects in conditions like hypertension and cancer .
  • Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. These studies often employ assays such as MTT or flow cytometry to assess cell viability and apoptosis induction .

Synthetic Chemistry Applications

The compound serves as a valuable intermediate in synthetic chemistry:

  • Synthesis of Novel Derivatives : this compound can be utilized to synthesize a variety of derivatives through modification of its functional groups. This versatility allows researchers to explore structure-activity relationships (SAR) and optimize compounds for desired biological activities .
  • Heterocyclic Chemistry : Its structure allows it to participate in various cyclization reactions, contributing to the synthesis of complex heterocyclic compounds that are often biologically active. Such transformations can lead to the discovery of new drug candidates .

Case Studies and Research Findings

A review of literature highlights several case studies involving this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro.
Study BAntimicrobial EvaluationShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Study CEnzyme InhibitionIdentified as a potent inhibitor of Rho kinase, with implications for treating cardiovascular diseases.

These findings underscore the compound's multifaceted applications across various domains within scientific research.

Vergleich Mit ähnlichen Verbindungen

4-(Furan-3-yl)morpholine

Structural Differences :

  • Lacks the adamantane and acyl groups.
  • Contains a simpler furan-morpholine linkage.

Functional Impact :

  • Reduced metabolic stability compared to the adamantyl-containing analogue due to the absence of adamantane’s rigid structure .
  • Lower lipophilicity (predicted logP ~1.2 vs. ~3.5 for 4-[5-(1-Adamantyl)-2-furoyl]morpholine), affecting membrane permeability .

Applications : Primarily studied as a precursor in heterocyclic synthesis rather than for direct biological activity .

4-(Adamantan-1-yl)quinoline Derivatives

Structural Differences :

  • Replaces the furoyl-morpholine moiety with a quinoline ring.

Functional Impact :

  • tuberculosis) .
  • Lower solubility in aqueous media compared to the morpholine-containing analogue due to quinoline’s hydrophobicity .

Applications : Antitubercular drug candidates .

4-(1-Methyl-1H-imidazol-5-yl)morpholine Derivatives

Structural Differences :

  • Substitutes the adamantyl-furoyl group with a methylimidazole ring.

Functional Impact :

  • The imidazole ring introduces pH-dependent solubility and metal-binding capacity, useful in antimicrobial applications (e.g., MIC = 8 µg/mL against S. aureus) .
  • Absence of adamantane reduces metabolic stability (t₁/₂ ~2 hours vs. ~6 hours for adamantyl derivatives) .

Applications : Antimicrobial and anticancer research .

4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]morpholine

Structural Differences :

  • Contains a boronate ester and pyridine ring instead of adamantane and furoyl groups.

Functional Impact :

  • The boronate ester enables Suzuki-Miyaura cross-coupling reactions, making it a versatile synthetic intermediate .
  • Lower biological activity in standalone assays due to the lack of adamantane’s bioactive profile .

Applications : Organic synthesis and fluorescent probe development .

Comparative Data Table

Compound Name Key Structural Features logP Biological Activity (Example) Applications Reference
This compound Adamantane, furoyl, morpholine ~3.5 Antiviral (IC₅₀ = 1.5 µM vs. HIV-1) Antiviral drug development
4-(Furan-3-yl)morpholine Furan, morpholine ~1.2 None reported Synthetic precursor
4-(Adamantan-1-yl)quinoline Adamantane, quinoline ~4.1 Antitubercular (MIC = 0.2 µg/mL) Tuberculosis treatment
4-(1-Methyl-1H-imidazol-5-yl)morpholine Imidazole, morpholine ~0.8 Antimicrobial (MIC = 8 µg/mL) Antimicrobial research
4-[5-(Boronate)pyridin-3-yl]morpholine Boronate ester, pyridine, morpholine ~2.7 None standalone Organic synthesis

Key Research Findings

  • Adamantane’s Role: The adamantyl group in this compound significantly enhances metabolic stability (t₁/₂ >6 hours in hepatic microsomes) compared to non-adamantane analogues .
  • Morpholine’s Contribution : The morpholine ring improves aqueous solubility (2.8 mg/mL in PBS) and facilitates target engagement via hydrogen bonding .
  • Furoyl Flexibility : The furoyl group enables structural modifications for optimizing pharmacokinetic properties without compromising rigidity .

Vorbereitungsmethoden

Reaction Mechanism and Reagent Selection

The condensation of 5-(1-adamantyl)-2-furoic acid with morpholine derivatives is a widely documented approach. This method typically employs carbodiimide-based coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), to activate the carboxylic acid group for nucleophilic attack by morpholine. The reaction proceeds via the formation of an O-acylisourea intermediate, which subsequently reacts with morpholine to yield the target compound.

A critical variable in this process is the choice of solvent. Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred due to their ability to solubilize both adamantane-containing reactants and coupling agents. For instance, a 78% yield was achieved using EDCl and N-hydroxysuccinimide (NHS) in DCM under nitrogen atmosphere at 0–5°C.

Optimization Strategies

  • Catalyst Loading : Increasing the molar ratio of EDCl to 5-(1-adamantyl)-2-furoic acid from 1:1 to 1.2:1 improved yields by 15%.

  • Temperature Control : Maintaining subambient temperatures (0–10°C) minimizes side reactions such as adamantane ring decomposition.

  • Workup Procedures : Sequential washes with 5% aqueous HCl and saturated NaHCO₃ effectively remove unreacted morpholine and coupling byproducts.

Table 1: Condensation Reaction Parameters and Outcomes

ParameterOptimal ValueYield (%)Purity (HPLC)
Coupling AgentEDCl/NHS7898.5
SolventDCM7297.8
Reaction Time (h)248199.1
Temperature (°C)0–58598.9

Multi-Step Synthesis via Intermediate Functionalization

Stepwise Protocol

An alternative route involves the sequential functionalization of the adamantane and furan moieties before coupling with morpholine:

  • Adamantane Bromination : 1-Adamantane is brominated using N-bromosuccinimide (NBS) under UV light to yield 1-bromoadamantane (87% yield).

  • Furan Ring Formation : The brominated adamantane is reacted with furfural in the presence of p-toluenesulfonic acid (PTSA) to form 5-(1-adamantyl)-2-furaldehyde (64% yield).

  • Oxidation to Carboxylic Acid : The aldehyde is oxidized using Jones reagent (CrO₃/H₂SO₄) to produce 5-(1-adamantyl)-2-furoic acid (91% yield).

  • Morpholine Coupling : The carboxylic acid is condensed with morpholine using EDCl/DMAP in DMF (76% yield).

Critical Analysis of Byproducts

The oxidation step generates trace amounts of 5-(1-adamantyl)-2-furanone (≤3%), which can be removed via recrystallization from ethanol/water. Additionally, residual morpholine (<0.5%) is quantified using gas chromatography–mass spectrometry (GC-MS).

Solid-Phase Synthesis for Scalability

Resin-Based Immobilization

Solid-phase synthesis offers advantages in scalability and purification. The protocol involves:

  • Anchoring 5-(1-adamantyl)-2-furoic acid to Wang resin via ester linkage using DCC.

  • Treating the resin-bound acid with morpholine in DMF at 50°C for 48 hours.

  • Cleaving the product using 20% trifluoroacetic acid (TFA) in DCM, yielding 4-[5-(1-Adamantyl)-2-furoyl]morpholine with 82% purity.

Table 2: Comparison of Solid-Phase vs. Solution-Phase Synthesis

MetricSolid-PhaseSolution-Phase
Yield (%)6878
Purity (%)8298.5
Scalability (g)>100<50
Purification Time (h)26

Catalytic Methods and Green Chemistry

Enzyme-Catalyzed Coupling

Recent advances utilize lipase B from Candida antarctica (CAL-B) as a biocatalyst for the condensation reaction. In a solvent-free system, CAL-B achieves 65% yield at 40°C over 72 hours. While slower than chemical methods, this approach reduces waste generation by 40%.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) accelerates the reaction time to 2 hours, achieving 80% yield with comparable purity to conventional methods. Energy consumption is reduced by 60%, making this method environmentally favorable.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 3.2 Hz, 1H, furan H-3), 6.55 (d, J = 3.2 Hz, 1H, furan H-4), 3.75–3.60 (m, 8H, morpholine).

  • ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 152.1 (furan C-2), 109.8 (furan C-5), 40.3 (morpholine C-2/C-6).

Table 3: Key Spectroscopic Data

TechniqueDiagnostic SignalReference
FT-IR1650 cm⁻¹ (C=O stretch)
HPLC (C18 column)Retention time = 12.3 min
HRMSm/z 315.1832 [M+H]⁺

Comparative Evaluation of Synthetic Routes

Yield vs. Sustainability Tradeoffs

While condensation reactions offer high yields (78–85%), they rely on stoichiometric coupling agents, generating substantial waste. In contrast, enzymatic and microwave methods prioritize sustainability at the expense of moderate yields (65–80%).

Industrial Applicability

For large-scale production (>1 kg), solid-phase synthesis is limited by resin costs. Solution-phase condensation remains the industry standard due to its balance of yield, cost, and scalability .

Q & A

Q. What are the established synthetic routes for 4-[5-(1-Adamantyl)-2-furoyl]morpholine, and what key reaction conditions influence yield?

The compound is synthesized via nucleophilic acyl substitution, where 5-(1-adamantyl)-2-furoyl chloride reacts with morpholine in anhydrous dichloromethane under reflux conditions. Key factors affecting yield include:

  • Reagent stoichiometry : A 1:1 molar ratio of acyl chloride to morpholine minimizes side reactions.
  • Temperature : Reflux at 40–50°C ensures efficient reaction kinetics.
  • Solvent purity : Anhydrous solvents prevent hydrolysis of the acyl chloride intermediate. Purification by column chromatography (silica gel, ethyl acetate/hexane eluent) yields the product with ~70–80% purity. Structural confirmation is achieved via 1^1H/13^13C NMR and IR spectroscopy .

Q. How is the antimicrobial activity of this compound quantitatively assessed, and what standard protocols are recommended?

Antimicrobial efficacy is evaluated using:

  • Disc diffusion assays : Zones of inhibition are measured against Gram-positive (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans).
  • Broth microdilution : Minimum inhibitory concentrations (MICs) are determined per CLSI guidelines. For example, MIC values of 12.5–25 μg/mL against S. aureus and 25–50 μg/mL against C. albicans have been reported .
  • Controls : Ciprofloxacin (bacteria) and fluconazole (fungi) serve as positive controls.

Advanced Questions

Q. How do structural modifications at the aryl or morpholine positions affect bioactivity and selectivity?

Substituent variations significantly impact activity:

  • Adamantyl group : Enhances lipophilicity, improving membrane penetration and target binding (e.g., hydrophobic enzyme pockets). Replacement with smaller aryl groups (e.g., phenyl) reduces activity by ~50% .
  • Morpholine ring : N-Methylation decreases polarity, increasing bioavailability but potentially reducing water solubility. Thiocarbonyl substitution (e.g., replacing furoyl with thiofuroyl) alters electron density, modulating interactions with microbial enzymes .
  • Selectivity : Electron-withdrawing groups on the aryl ring improve selectivity for fungal over bacterial targets.

Q. What computational or spectroscopic methods elucidate the mechanism of action against resistant microbial strains?

Advanced techniques include:

  • Density Functional Theory (DFT) : Models electronic interactions between the adamantyl group and microbial enzyme active sites (e.g., cytochrome P450 or efflux pump targets) .
  • Molecular docking : Predicts binding affinities to virulence factors (e.g., S. aureus Sortase A).
  • Fluorescence quenching assays : Track disruption of bacterial membrane integrity via changes in propidium iodide uptake .

Q. How can researchers resolve contradictions in efficacy data across structural analogues?

Contradictions arise from variations in:

  • Test strains : Differences in microbial resistance profiles (e.g., methicillin-resistant vs. susceptible S. aureus).
  • Experimental design : Standardize protocols (e.g., inoculum size, incubation time) to reduce variability.
  • Structural nuances : Compare MIC trends against logP values and steric parameters. For instance, analogues with ClogP > 4 show reduced activity against hydrophilic biofilms .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.